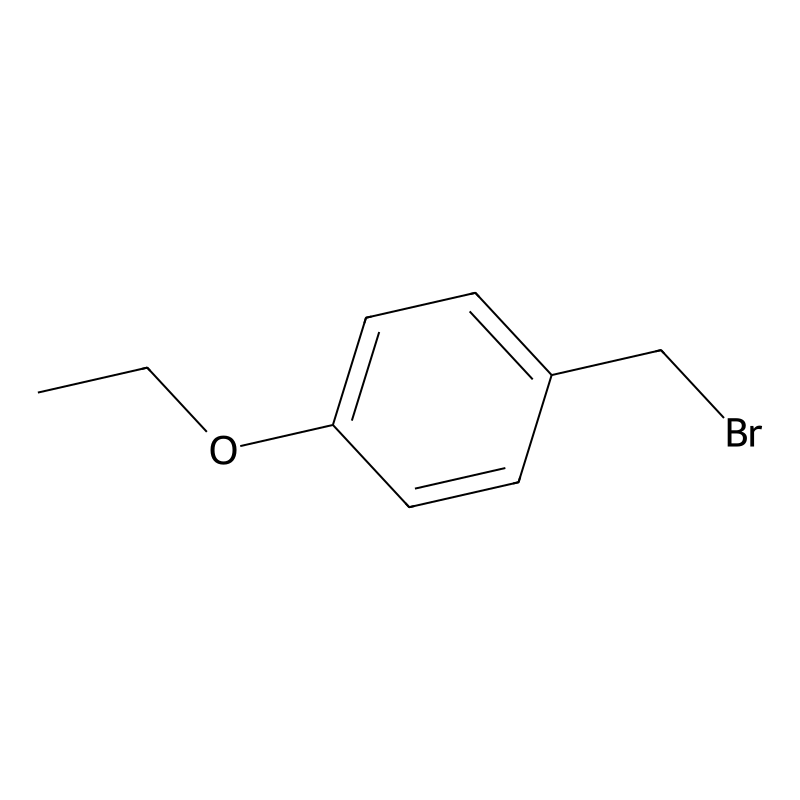

1-(Bromomethyl)-4-ethoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bromomethylation of Thiols

Scientific Field: Organic Chemistry

Application Summary: Bromomethyl compounds are used in the bromomethylation of thiols, which are sulfur-containing organic compounds.

Methods of Application: The bromomethylation of thiols is achieved using paraformaldehyde and HBr/AcOH.

Results/Outcomes: The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability of this method.

Synthesis of Block Copolymers

Scientific Field: Polymer Chemistry

Application Summary: Bromomethyl compounds are used in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization.

Methods of Application: The process involves the use of a RAFT-macro agent, which is synthesized using 4-bromomethyl benzoyl chloride and N-bromosuccinimide.

Results/Outcomes: The resulting block copolymers have molecular weights ranging from 24,900 g/mol to 74,100 g/mol.

1-(Bromomethyl)-4-ethoxybenzene is an organic compound with the molecular formula C9H11BrO. It is classified as a brominated aromatic compound and features a bromomethyl group attached to a 4-ethoxybenzene moiety. This compound is known by various names, including p-bromophenetole and 4-bromophenetole, and has a molecular weight of approximately 201.060 g/mol . Its structure consists of a benzene ring substituted at the para position with an ethoxy group and at the 1-position with a bromomethyl group.

- Nucleophilic Substitution: The bromomethyl group is highly reactive, allowing for nucleophilic substitution reactions. For instance, it can react with nucleophiles such as amines or alcohols to form corresponding substituted products.

- Elimination Reactions: Under certain conditions, the compound may undergo elimination reactions to form alkenes or other derivatives.

- Coupling Reactions: It can participate in coupling reactions, particularly in the presence of transition metal catalysts, leading to more complex structures .

Several synthesis methods exist for producing 1-(Bromomethyl)-4-ethoxybenzene:

- Bromination of Ethoxybenzene: Ethoxybenzene can be treated with bromine in the presence of a Lewis acid catalyst to introduce the bromomethyl group.

- Alkylation Reactions: The compound can also be synthesized via alkylation of 4-ethoxyphenol with bromoalkanes under basic conditions.

- Nucleophilic Substitution: Using nucleophiles such as sodium azide or amines in the presence of suitable solvents can yield the desired product through substitution reactions .

1-(Bromomethyl)-4-ethoxybenzene finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

- Material Science: The compound may be used in the development of polymers and resins due to its reactive bromomethyl group.

- Chemical Research: It is utilized in synthetic organic chemistry for developing novel compounds through further functionalization .

Interaction studies involving 1-(Bromomethyl)-4-ethoxybenzene typically focus on its reactivity profile. The compound's bromomethyl group allows it to interact with various nucleophiles, leading to diverse chemical transformations. Studies often explore its reactivity in relation to other halogenated compounds and its potential role as a building block in complex organic synthesis .

Several compounds share structural similarities with 1-(Bromomethyl)-4-ethoxybenzene, including:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Bromo-2-methoxybenzene | Bromine at position 1, methoxy at position 2 | Different substitution pattern |

| 4-Bromoanisole | Bromine at position 4, methoxy at position 1 | Lacks bromomethyl functionality |

| 1-(Chloromethyl)-4-ethoxybenzene | Chlorine instead of bromine | Different halogen affects reactivity |

| Ethyl 4-bromobenzoate | Ester functional group instead of ethoxy | Different functional group |

The uniqueness of 1-(Bromomethyl)-4-ethoxybenzene lies in its specific combination of a bromomethyl group and an ethoxy substituent on the aromatic ring, which influences its reactivity and potential applications compared to similar compounds.